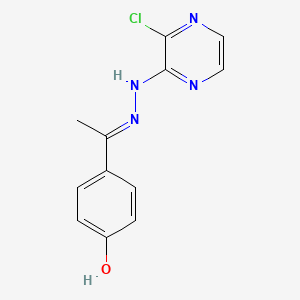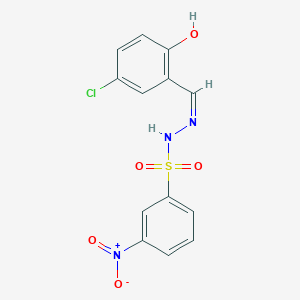
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Übersicht
Beschreibung
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as MHPH, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MHPH is a hydrazone derivative of 2-methoxybenzaldehyde and 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the pathogenesis of oxidative stress-related diseases. Furthermore, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis and inhibit cell proliferation, which are involved in the pathogenesis of cancer.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the defense against oxidative stress. Furthermore, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis and inhibit cell proliferation, which are involved in the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is readily available and can be synthesized using simple chemical reactions. Additionally, it has been extensively studied and its properties and effects are well documented. However, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone also has some limitations. It is relatively unstable and can undergo hydrolysis under certain conditions. Additionally, it has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. One potential area of research is the development of novel 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone derivatives with improved properties and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone and its effects on various signaling pathways. Furthermore, the potential use of 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in combination with other therapeutic agents for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone could enhance its therapeutic potential.
Synthesemethoden
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be synthesized by reacting 2-methoxybenzaldehyde with 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine in the presence of a suitable acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently cyclized to form 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone.
Wissenschaftliche Forschungsanwendungen
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. Furthermore, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to possess anticancer properties, which make it a potential chemotherapeutic agent for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-7-12(18)16-13(15-9)17-14-8-10-5-3-4-6-11(10)19-2/h3-8H,1-2H3,(H2,15,16,17,18)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVWTINQRZDOGZ-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416376 | |
| Record name | ST50336456 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N'-(2-Methoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol | |
CAS RN |
92023-95-5 | |
| Record name | MLS002703423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50336456 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-7-(4-methyl-1-piperidinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6087380.png)
![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6087386.png)

![5-bromo-1H-indole-3-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6087395.png)
![2-{2-[(4-ethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6087400.png)
![2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087410.png)
![N-(2-furylmethyl)-5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6087415.png)

![tetrahydro-2-furanylmethyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6087437.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087466.png)

![N-(3,5-dimethoxybenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6087472.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-indazole-3-carboxamide](/img/structure/B6087476.png)
![1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6087485.png)